molecular formula C11H22N4O3S B1435668 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol CAS No. 75014-26-5

1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol

Cat. No.: B1435668
CAS No.: 75014-26-5
M. Wt: 290.39 g/mol
InChI Key: ATTFJZVUWAYAIV-QMMMGPOBSA-N
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Description

1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol is a complex organic compound. Known for its multifunctional nature, it finds use in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized using a series of reactions, beginning with the preparation of key intermediates. One common approach is to start with the precursor molecule, subjecting it to a series of substitution reactions.

Industrial Production Methods

On an industrial scale, this compound is produced by optimizing reaction conditions to ensure high yield and purity. Catalysts and specific temperature and pressure conditions are often employed to drive the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides.

Major Products

The major products formed depend on the specific reactions and conditions. Oxidation usually yields compounds with higher oxidation states, while reduction results in simpler molecules.

Scientific Research Applications

The compound has broad applications in scientific research:

  • Chemistry: : Used as a reagent and intermediate in organic synthesis.

  • Biology: : Functions as a biochemical probe to study enzyme mechanisms.

  • Medicine: : Potential therapeutic agent due to its biological activity.

  • Industry: : Utilized in the manufacturing of various chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, including enzymes and receptors. The pathways involve binding to specific sites, altering the activity of these targets, and initiating biological responses.

Comparison with Similar Compounds

Similar Compounds

Compounds like 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol share structural similarities but differ in functional groups or substituents.

Uniqueness

This compound's unique structure, including the thiadiazole moiety, sets it apart from others, providing distinct chemical and biological properties.

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Properties

IUPAC Name

(2S)-1-(tert-butylamino)-3-[[4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl]oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3S/c1-11(2,3)13-6-8(17)7-18-10-9(12-4-5-16)14-19-15-10/h8,13,16-17H,4-7H2,1-3H3,(H,12,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFJZVUWAYAIV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75014-26-5
Record name 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075014265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,1-DIMETHYLETHYLAMINO-3-((4-(2-HYDROXYETHYLAMINO)-1,2,5-THIADIAZOL-3-YL)OXY))-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3Z152215Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
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1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
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1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
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1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
Reactant of Route 5
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1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
Reactant of Route 6
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1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol
Customer
Q & A

Q1: What is the significance of 1-(1,1-Dimethylethylamino-3-((4-(2-hydroxyethylamino)-1,2,5-thiadiazol-3-yl)oxy))-2-propanol in Timolol metabolism?

A1: This compound represents one of the two major urinary metabolites of Timolol observed in humans, rats, and mice. [] Its presence provides valuable insight into the metabolic pathways of Timolol across species. Understanding the formation and potential activity of metabolites like this one is crucial for comprehending the overall pharmacological profile of Timolol.

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